molecular formula C15H12O3 B2577775 3-(2-Phenoxyphenyl)acrylic acid CAS No. 95433-16-2

3-(2-Phenoxyphenyl)acrylic acid

Cat. No.: B2577775
CAS No.: 95433-16-2
M. Wt: 240.258
InChI Key: SDXHWGNPWXDXTC-ZHACJKMWSA-N
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Description

3-(2-Phenoxyphenyl)acrylic acid is an organic compound with the molecular formula C15H12O3 It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenoxyphenyl)acrylic acid can be achieved through several methods. One common approach involves the reaction of malonic acid with 2-phenoxybenzaldehyde. This reaction typically proceeds under basic conditions, often using sodium ethoxide as a base, followed by acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. These methods would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.

    Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or saturated acids.

Scientific Research Applications

3-(2-Phenoxyphenyl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Phenoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The phenoxy and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the acrylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylacrylic acid: Lacks the phenoxy group, resulting in different chemical properties and reactivity.

    2-Phenoxybenzoic acid: Contains a phenoxy group but lacks the acrylic acid moiety.

    Cinnamic acid: Similar structure but without the phenoxy substitution.

Uniqueness

3-(2-Phenoxyphenyl)acrylic acid is unique due to the presence of both phenoxy and acrylic acid functionalities, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

(E)-3-(2-phenoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-11H,(H,16,17)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXHWGNPWXDXTC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-phenoxybenzaldehyde (2.12 g; 10.70 mmol) and methyl (triphenylphos-phoranylidene)acetate (4.01 g; 11.76 mmol) in 60 mL of THF was refluxed overnight. The reaction was cooled, diluted with ethyl acetate (50 mL) and washed with water (3X). The crude residue Was purified on a silica gel column eluting with hexane to obtain 1.4 g (52%) of 2-phenoxycinnamic acid, 1H NMR (CDCl3): δ 3.78 (s, 3H); 6.56 (d, 1H, J=16.1); 6.87 (d, 1H, J=8.5); 7.00 (d, 2H, J=7.5); 7.10-7.15 (m,2H); 7.28-7.33 (m, 3H); 7.36 (d, 1H, J=8.5); 8.02 (d, 2H, J=16.2).
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
4.01 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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